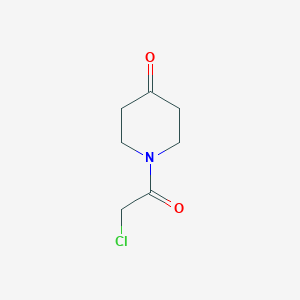

1-(2-Chloro-acetyl)-piperidin-4-one

Description

BenchChem offers high-quality 1-(2-Chloro-acetyl)-piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-acetyl)-piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroacetyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c8-5-7(11)9-3-1-6(10)2-4-9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMDXWHOKYLFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593391 | |

| Record name | 1-(Chloroacetyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71072-30-5 | |

| Record name | 1-(Chloroacetyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-(2-Chloro-acetyl)-piperidin-4-one

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 1-(2-Chloro-acetyl)-piperidin-4-one. This compound is a key intermediate in the synthesis of various pharmacologically active molecules.

Core Chemical Properties

1-(2-Chloro-acetyl)-piperidin-4-one is a derivative of 4-piperidone, an organic compound with the molecular formula OC(CH₂)₄NH.[1] The addition of the 2-chloroacetyl group to the nitrogen atom makes it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of 1-(2-Chloro-acetyl)-piperidin-4-one

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClNO₂ | Inferred |

| Molecular Weight | 175.61 g/mol | Calculated |

| Boiling Point | 257.2 ± 25.0 °C | Predicted[2] |

| Density | 1.285 ± 0.06 g/cm³ | Predicted[2] |

| pKa | -1.26 ± 0.20 | Predicted[2] |

Note: Some physical properties are predicted values and should be confirmed through experimental analysis.

Experimental Protocols

Synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one

The synthesis of N-chloroacetylated piperidin-4-ones is typically achieved through the acylation of the corresponding piperidin-4-one with chloroacetyl chloride. This reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol:

-

Dissolution: Dissolve the starting material, 4-piperidone hydrochloride, in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add a base, such as triethylamine or pyridine, to the reaction mixture. This will deprotonate the piperidine nitrogen.

-

Acylation: Add chloroacetyl chloride dropwise to the cooled solution while stirring.

-

Reaction: Continue stirring the reaction mixture at 0 °C for a specified period, typically 1-3 hours, until the reaction is complete (monitored by TLC).[3][4]

-

Work-up:

-

Pour the reaction mixture into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM).

-

Wash the combined organic layers with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure (in vacuo).

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of petroleum ether and ethyl acetate.[5]

-

Caption: Synthetic pathway for 1-(2-Chloro-acetyl)-piperidin-4-one.

Spectroscopic Data and Conformational Analysis

The structural characterization of 1-(2-Chloro-acetyl)-piperidin-4-one and its derivatives is typically performed using NMR spectroscopy.

-

¹H and ¹³C NMR: These techniques are used to confirm the presence of the chloroacetyl group and to study the conformation of the piperidine ring. The introduction of the electron-withdrawing chloroacetyl group at the nitrogen atom can cause a significant change in the ring conformation, often leading to a distorted boat or twist-boat conformation.[6]

-

Two-Dimensional NMR (COSY, HSQC, NOESY): These experiments are employed for unambiguous assignment of proton and carbon signals and to determine the stereochemistry of the molecule.[6][7]

Studies on related N-chloroacetyl-2,6-diarylpiperidin-4-ones have shown that the piperidin-4-one ring can adopt various conformations, including flattened boat and twist-boat forms, depending on the substituents on the ring.[6]

Reactivity and Applications in Drug Development

1-(2-Chloro-acetyl)-piperidin-4-one is a valuable intermediate due to the reactive chloroacetyl group. The chlorine atom can be readily displaced by nucleophiles, allowing for the synthesis of a wide range of derivatives.

This compound serves as a precursor for the synthesis of molecules with various pharmacological activities, including:

-

Antimicrobial Agents: A variety of N-substituted piperidin-4-ones have demonstrated significant antibacterial and antifungal activities.[7]

-

Antitumor Agents: The piperidin-4-one scaffold is present in numerous compounds investigated for their anticancer properties.

-

Anti-inflammatory Agents: Derivatives have shown potential as anti-inflammatory agents by inhibiting factors like IL-6 and TNF-α.[8]

Caption: Role as a key synthetic intermediate.

Safety and Handling

Table 2: General Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust, fumes, or vapors. Wash thoroughly after handling.[9][10] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents and bases.[9][11] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[9] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11] |

| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9] Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9] |

Disclaimer: This guide is intended for informational purposes for research and development professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety measures in place. Please consult a comprehensive Safety Data Sheet (SDS) for detailed safety information.

References

- 1. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 2. 1-(2-Chloro-acetyl)-piperidin-4-one | 71072-30-5 [amp.chemicalbook.com]

- 3. ETHYL 1-(2-CHLOROACETYL)-4-PIPERIDINECARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Synthesis of 1-(2-Chloroacetyl)-piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-chloroacetyl)-piperidin-4-one from piperidin-4-one, a crucial intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Reaction Overview

The synthesis of 1-(2-chloroacetyl)-piperidin-4-one is achieved through the N-acylation of piperidin-4-one with chloroacetyl chloride. This reaction, a nucleophilic acyl substitution, involves the attack of the secondary amine of the piperidin-4-one ring on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. When starting with piperidin-4-one hydrochloride, a common and stable salt, an additional equivalent of base is required to liberate the free amine.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 1-(2-chloroacetyl)-piperidin-4-one, based on typical experimental conditions found in the literature for analogous reactions.

| Parameter | Value/Condition | Notes |

| Starting Material | Piperidin-4-one or Piperidin-4-one hydrochloride | The hydrochloride salt is more commonly used due to its stability. |

| Acylating Agent | Chloroacetyl chloride | A highly reactive acylating agent. |

| Base | Pyridine or Triethylamine (TEA) | Used to neutralize HCl produced during the reaction. |

| Solvent | Dichloromethane (DCM), Benzene, or Tetrahydrofuran (THF) | Anhydrous conditions are recommended. |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature to control exothermicity. |

| Reaction Time | 30 minutes to 2 hours | Monitored by Thin Layer Chromatography (TLC). |

| Reported Yield | ~75%[1] | Yield is for a related substituted piperidine derivative and may vary. |

| Purification Method | Recrystallization | Common solvents include ethanol or petroleum ether.[2] |

Experimental Protocols

Two primary protocols are presented below, utilizing either pyridine or triethylamine as the base. The choice of base and solvent can influence reaction rate and ease of purification.

Protocol using Pyridine in Dichloromethane

This protocol is adapted from a general procedure for the N-chloroacetylation of piperidine derivatives.[1]

Materials:

-

Piperidin-4-one hydrochloride

-

Chloroacetyl chloride

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend piperidin-4-one hydrochloride in anhydrous dichloromethane.

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add pyridine dropwise to the stirred suspension.

-

Acylation: While maintaining the temperature at 0 °C, add chloroacetyl chloride dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1-(2-chloroacetyl)-piperidin-4-one by recrystallization from a suitable solvent such as ethanol.

Protocol using Triethylamine in Benzene

This protocol is based on a method used for the synthesis of a substituted 1-chloroacetyl-piperidin-4-one.[3]

Materials:

-

Piperidin-4-one

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Anhydrous Benzene

-

Deionized water

-

3% Sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidin-4-one and triethylamine in freshly distilled, anhydrous benzene.

-

Acylation: Add a solution of chloroacetyl chloride in benzene dropwise to the stirred mixture.

-

Reaction: Continue stirring the reaction mixture until the reaction is complete, as indicated by TLC.

-

Quenching and Extraction: Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

-

Washing: Combine the organic extracts and wash them with a 3% sodium bicarbonate solution, followed by a wash with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid from distilled ethanol to obtain pure 1-(2-chloroacetyl)-piperidin-4-one.[3]

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis of 1-(2-chloroacetyl)-piperidin-4-one from piperidin-4-one hydrochloride.

Caption: Synthetic workflow for 1-(2-chloroacetyl)-piperidin-4-one.

This guide provides a foundational understanding and practical protocols for the synthesis of 1-(2-chloroacetyl)-piperidin-4-one. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and analytical capabilities.

References

Spectroscopic and Synthetic Profile of 1-(2-Chloro-acetyl)-piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) and a representative synthetic protocol for the versatile intermediate, 1-(2-Chloro-acetyl)-piperidin-4-one. This compound serves as a valuable building block in medicinal chemistry and drug development, incorporating a reactive chloroacetyl group amenable to further functionalization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 1-(2-Chloro-acetyl)-piperidin-4-one (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.2 | s | 2H | -CO-CH ₂-Cl |

| ~ 3.8 | t | 2H | -CO-N-CH ₂- (axial) |

| ~ 3.6 | t | 2H | -CO-N-CH ₂- (equatorial) |

| ~ 2.6 | t | 2H | -CH ₂-CO- (axial) |

| ~ 2.4 | t | 2H | -CH ₂-CO- (equatorial) |

Table 2: Predicted ¹³C NMR Spectral Data for 1-(2-Chloro-acetyl)-piperidin-4-one (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 207 | C =O (ketone) |

| ~ 166 | C =O (amide) |

| ~ 45 | -CO-N-C H₂- |

| ~ 41 | -C H₂-Cl |

| ~ 40 | -C H₂-CO- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-(2-Chloro-acetyl)-piperidin-4-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1720 | Strong | C=O stretch (ketone) |

| ~ 1650 | Strong | C=O stretch (amide) |

| ~ 1430 | Medium | CH₂ bend |

| ~ 1230 | Medium | C-N stretch |

| ~ 750 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-(2-Chloro-acetyl)-piperidin-4-one

| m/z | Relative Intensity | Assignment |

| 175 | Moderate | [M]⁺ (for ³⁵Cl isotope) |

| 177 | Low | [M+2]⁺ (for ³⁷Cl isotope) |

| 140 | High | [M - Cl]⁺ |

| 98 | High | [Piperidin-4-one]⁺ fragment |

| 77 | Moderate | [CH₂Cl]⁺ fragment |

Experimental Protocols

The synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one can be readily achieved through the N-acylation of piperidin-4-one. The following is a general experimental protocol.

Synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one

Materials:

-

Piperidin-4-one hydrochloride

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

To a solution of piperidin-4-one hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, chloroacetyl chloride (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-(2-chloro-acetyl)-piperidin-4-one.

Spectroscopic Characterization Workflow

The following diagram illustrates the typical workflow for the spectroscopic characterization of the synthesized 1-(2-Chloro-acetyl)-piperidin-4-one.

Technical Guide: 1-(2-Chloro-acetyl)-piperidin-4-one (CAS No. 71072-30-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chloro-acetyl)-piperidin-4-one, a key intermediate in synthetic organic chemistry and drug discovery. The document details its chemical properties, synthesis, and potential applications, with a focus on experimental procedures and data.

Chemical Identity and Properties

1-(2-Chloro-acetyl)-piperidin-4-one is a heterocyclic compound featuring a piperidinone core N-acylated with a chloroacetyl group. This reactive handle makes it a valuable building block for the synthesis of a wide range of more complex molecules.

Table 1: Physicochemical Properties of 1-(2-Chloro-acetyl)-piperidin-4-one

| Property | Value | Reference |

| CAS Number | 71072-30-5 | [1] |

| Molecular Formula | C₇H₁₀ClNO₂ | |

| Molecular Weight | 175.61 g/mol | |

| Predicted Boiling Point | 257.2±25.0 °C (at 760 mmHg) | |

| Predicted Density | 1.285±0.06 g/cm³ | |

| Predicted pKa | -1.26±0.20 |

Note: The physical properties listed are predicted values and should be confirmed by experimental data.

Synthesis

General Experimental Protocol: N-Acylation of Piperidin-4-one

This protocol is a generalized procedure based on the synthesis of related N-acyl piperidin-4-ones.[2][3]

Objective: To synthesize 1-(2-Chloro-acetyl)-piperidin-4-one via N-acylation of piperidin-4-one.

Materials:

-

Piperidin-4-one hydrochloride

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Benzene, or Tetrahydrofuran (THF))

-

Sodium bicarbonate solution (3%)

-

Anhydrous sodium sulfate

-

Water

-

Ether or Ethyl Acetate (for extraction)

Procedure:

-

A solution of piperidin-4-one (or its hydrochloride salt) and a base (e.g., triethylamine, typically 1.5-3 equivalents if starting from the hydrochloride salt) is prepared in an anhydrous solvent and cooled in an ice bath.

-

Chloroacetyl chloride (typically 1-1.2 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the cooled piperidin-4-one solution with constant stirring.

-

The reaction mixture is stirred for a period of 1 to several hours, and the progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water.

-

The aqueous layer is extracted with an organic solvent (e.g., ether or ethyl acetate).

-

The combined organic extracts are washed with a dilute sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 1-(2-Chloro-acetyl)-piperidin-4-one can be further purified by recrystallization or column chromatography.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one.

Spectroscopic Data

Detailed spectroscopic data for the title compound is not explicitly available in the searched literature. However, the expected spectral characteristics can be inferred from the analysis of related structures.

Table 2: Expected Spectroscopic Data for 1-(2-Chloro-acetyl)-piperidin-4-one

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the chloroacetyl methylene protons, and the protons of the piperidinone ring. The chemical shifts will be influenced by the electron-withdrawing acetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and amide, the chloro-substituted methylene carbon, and the carbons of the piperidinone ring. |

| IR Spectroscopy | Characteristic absorption bands for the amide C=O stretch (typically around 1650 cm⁻¹) and the ketone C=O stretch (typically around 1720 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Reactivity and Applications in Drug Discovery

The chloroacetyl group on the nitrogen atom of 1-(2-Chloro-acetyl)-piperidin-4-one is a reactive electrophilic site, making it a valuable synthon for introducing the piperidin-4-one moiety into various molecular scaffolds. This reactivity is central to its application in drug discovery and development.

Role as a Synthetic Intermediate

The piperidin-4-one core is a prevalent structural motif in a wide array of biologically active compounds, including analgesics, antihistamines, and antipsychotics.[4] 1-(2-Chloro-acetyl)-piperidin-4-one serves as a key intermediate for the synthesis of these more complex pharmaceutical agents. The chloroacetyl group can readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to generate a diverse library of compounds for biological screening.

Diagram 2: Reactivity of 1-(2-Chloro-acetyl)-piperidin-4-one

Caption: Nucleophilic substitution at the chloroacetyl group.

Potential Biological Activities

While specific biological activities for 1-(2-Chloro-acetyl)-piperidin-4-one have not been detailed in the provided search results, the broader class of N-substituted piperidin-4-ones has been investigated for various therapeutic applications. Derivatives have shown potential as:

-

Anticancer agents: Certain piperidin-4-one derivatives have exhibited cytotoxic effects against various cancer cell lines.[5]

-

Antimicrobial agents: The piperidin-4-one scaffold has been explored for the development of new antibacterial and antifungal compounds.[4]

-

Enzyme inhibitors: The reactive nature of the chloroacetyl group makes it a potential covalent modifier of biological targets, a strategy employed in the design of specific enzyme inhibitors.

The development of novel therapeutics often involves the synthesis and screening of a library of compounds derived from a common scaffold. 1-(2-Chloro-acetyl)-piperidin-4-one is an ideal starting material for such endeavors due to the versatility of its chloroacetyl group for chemical modification.

Conclusion

1-(2-Chloro-acetyl)-piperidin-4-one is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of the chloroacetyl group provide a convenient route to a diverse range of piperidin-4-one derivatives. While detailed characterization and biological evaluation of the title compound itself are not extensively reported, its utility as a building block for the synthesis of potentially bioactive molecules is well-established through the study of its numerous analogs. Further research into the specific properties and activities of this compound could unveil new opportunities in drug discovery.

References

- 1. 1-(2-Chloro-acetyl)-piperidin-4-one | 71072-30-5 [amp.chemicalbook.com]

- 2. 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Chloroacetyl-2,6-bis(3-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-Chloro-acetyl)-piperidin-4-one and its Derivatives

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1-(2-chloro-acetyl)-piperidin-4-one and its substituted analogues. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes crystallographic and spectroscopic data to elucidate the key structural features of this important class of heterocyclic compounds. The piperidin-4-one nucleus is a versatile scaffold in medicinal chemistry, known to be a precursor for various biologically active molecules, including those with anticancer, anti-HIV, and antimicrobial properties.[1][2]

Molecular Structure and Conformation

The core structure of 1-(2-chloro-acetyl)-piperidin-4-one consists of a piperidin-4-one ring N-acylated with a chloroacetyl group. The conformational analysis of the piperidine ring is of significant interest as it often influences the biological activity of the molecule. X-ray crystallographic studies of several derivatives of 1-(2-chloro-acetyl)-piperidin-4-one consistently reveal that the piperidine ring predominantly adopts a non-chair conformation in the solid state.

In multiple substituted analogues, the six-membered piperidine ring is observed to be in a distorted boat or twist-boat conformation .[3][4][5][6] This is in contrast to many simple piperidine derivatives which favor a chair conformation. The presence of the N-chloroacetyl group and various substituents on the ring appears to induce steric strain that destabilizes the chair form, leading to the adoption of a boat-like arrangement. For instance, in the crystal structure of 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one, the piperidin-4-one ring adopts a distorted boat conformation.[3] Similarly, a slightly distorted boat conformation is observed in 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one.[4][7]

The planarity of the nitrogen atom in the piperidine ring is another noteworthy feature. The sum of the bond angles around the nitrogen atom is often close to 360°, indicating sp2 hybridization.[3][5] This planarity is attributed to the delocalization of the lone pair of electrons on the nitrogen atom into the adjacent carbonyl group of the chloroacetyl moiety. This is supported by the observed N1—C(carbonyl) and C=O bond distances.[3]

Quantitative Crystallographic Data

The following tables summarize key geometric parameters obtained from single-crystal X-ray diffraction studies of various 1-(2-chloro-acetyl)-piperidin-4-one derivatives. These parameters provide a quantitative insight into the molecular geometry of this class of compounds.

Table 1: Crystal Data for Selected 1-(2-Chloro-acetyl)-piperidin-4-one Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one | C₂₁H₂₀ClF₂NO₂ | Monoclinic | P2₁/n | 13.5270(3) | 10.0150(2) | 15.2560(3) | 113.803(1) | [7] |

| 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one | C₂₁H₂₀Cl₃NO₂ | Monoclinic | P2₁/c | 11.6295(4) | 9.6955(3) | 17.4743(5) | 90.481(1) | [8] |

Table 2: Selected Bond Lengths and Angles for 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one [3]

| Bond/Angle | Value (Å/°) |

| N1—C(carbonyl) | 1.349(2) |

| C(carbonyl)—O1 | 1.218(2) |

| Sum of angles around N1 | 359.39 |

Experimental Protocols

Synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one Derivatives

A general procedure for the synthesis of N-chloroacetyl-2,6-diarylpiperidin-4-ones involves the reaction of the corresponding 2,6-diarylpiperidin-4-one with chloroacetyl chloride.[1]

Detailed Protocol:

-

A solution of the appropriate 2,6-diarylpiperidin-4-one (1 equivalent) in a suitable solvent (e.g., benzene) is prepared.

-

Chloroacetyl chloride (typically in a slight excess) dissolved in the same solvent is added dropwise to the solution with constant stirring.

-

The reaction mixture is stirred for several hours at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is poured into water and extracted with an organic solvent such as ether.

-

The combined organic extracts are washed with a dilute solution of sodium bicarbonate (e.g., 3%) to remove any unreacted acid chloride and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield a crude product, which is then purified by crystallization from a suitable solvent like ethanol or a mixture of benzene and petroleum ether.[4][7]

Single-Crystal X-ray Diffraction

The determination of the molecular structure in the solid state is achieved through single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solution of the purified compound in an appropriate solvent (e.g., ethanol).[4]

-

Data Collection: A single crystal is mounted on a diffractometer (e.g., Bruker APEXII CCD). Data is collected at a specific temperature (e.g., 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[7] Data collection is typically performed using ω and φ scans.

-

Data Reduction and Structure Solution: The collected diffraction data is processed for cell refinement and data reduction using software like SAINT.[7] An absorption correction (e.g., multi-scan using SADABS) is applied.[7] The crystal structure is solved using direct methods (e.g., with SIR92) and refined by full-matrix least-squares on F² using software such as SHELXL97.[7][8]

-

Visualization: Molecular graphics are generated using programs like ORTEP-3 or PLATON.[7]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. For N-chloroacetyl-2,6-diarylpiperidin-4-ones, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and NOESY, are used to elucidate the conformational preferences.[6]

The spectral data for several derivatives suggest that these compounds may exist in flattened boat or twist-boat conformations in solution.[6] The presence of the electron-withdrawing chloroacetyl group at the nitrogen atom significantly influences the chemical shifts of the ring protons and carbons.[6]

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and structural characterization of 1-(2-chloro-acetyl)-piperidin-4-one derivatives.

Caption: Synthesis and Characterization Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

The Chloroacetyl Group in 1-(2-Chloro-acetyl)-piperidin-4-one: A Hub of Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-Chloro-acetyl)-piperidin-4-one scaffold is a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. The reactivity of the chloroacetyl group, in particular, serves as a linchpin for introducing molecular complexity and tailoring compounds for specific therapeutic targets. This technical guide provides a comprehensive overview of the synthesis, reactivity, and conformational properties of 1-(2-chloro-acetyl)-piperidin-4-one and its derivatives. It details key reaction pathways, including nucleophilic substitution and intramolecular cyclization, supported by experimental protocols and quantitative data. This document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on the piperidin-4-one core.

Introduction

Piperidin-4-one derivatives are a well-established and highly valued class of heterocyclic compounds in drug discovery, forming the core structure of numerous approved drugs and clinical candidates with a wide range of pharmacological activities, including anticancer, antiviral, and CNS-active agents.[1] The introduction of a chloroacetyl group at the nitrogen atom of the piperidine ring creates a highly reactive and versatile intermediate, 1-(2-chloro-acetyl)-piperidin-4-one. The electrophilic nature of the α-carbon to the carbonyl group in the chloroacetyl moiety makes it an excellent site for nucleophilic attack, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. This guide will delve into the fundamental aspects of the chemistry of this important synthetic intermediate.

Synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one Derivatives

The most common and straightforward method for the synthesis of 1-(2-chloro-acetyl)-piperidin-4-one and its derivatives is the N-acylation of the corresponding piperidin-4-one precursor with chloroacetyl chloride.[2][3] This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: N-Acylation

A solution of the desired piperidin-4-one (1 equivalent) and a base such as triethylamine (1.5 equivalents) or pyridine is prepared in a dry aprotic solvent like benzene, dichloromethane, or THF at 0 °C.[2][3] To this stirred solution, chloroacetyl chloride (1-1.2 equivalents) is added dropwise. The reaction mixture is then typically allowed to warm to room temperature and stirred for a period of 30 minutes to several hours until completion, which can be monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with a mild aqueous base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

Core Reactivity of the Chloroacetyl Group

The chloroacetyl group is characterized by a polarized C-Cl bond, rendering the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of the synthetic utility of 1-(2-chloro-acetyl)-piperidin-4-one.

Nucleophilic Substitution Reactions

The chlorine atom of the chloroacetyl group is a good leaving group, readily displaced by various nucleophiles in a classic Sₙ2 reaction. This allows for the introduction of diverse functionalities, significantly expanding the chemical space accessible from this scaffold.

A prime example is the reaction with secondary amines, such as N-methylpiperazine, to yield N-substituted aminoacetyl derivatives.[4] These reactions are typically base-catalyzed.[4]

| Nucleophile | Product | Yield (%) | Reference |

| N-Methylpiperazine | N-(N-Methylpiperazinoacetyl)-2,6-diarylpiperidin-4-one | Good | [4] |

| Benzimidazole | 1-[2-(1H-Benzimidazol-1-yl)acetyl]-2,6-diarylpiperidin-4-ones | Good | |

| Thiourea | Thiazolidine derivatives | Good | [5] |

Intramolecular Cyclization Reactions

The chloroacetyl group can also participate in intramolecular reactions, leading to the formation of novel heterocyclic ring systems. These reactions are often triggered by a base, which generates a nucleophilic center within the molecule that can then attack the electrophilic chloroacetyl carbon.

For instance, N-chloroacetylated amino acids are known to undergo intramolecular cyclization to form β-lactams or other cyclic structures.[6] In the context of 1-(2-chloro-acetyl)-piperidin-4-one, the presence of other functional groups or the generation of an enolate from the piperidinone ring could facilitate such cyclizations.

Treatment of an N-chloroacetyl derivative with a suitable base can lead to the formation of a cyclic product. The specific outcome depends on the structure of the starting material and the reaction conditions. For example, N'-chloroacetylindole hydrazide cyclizes in the presence of sodium hydroxide in DMF to form a 1,3,4-oxadiazin-5-one ring system.[7]

Structural and Conformational Analysis

The introduction of the chloroacetyl group at the nitrogen atom significantly influences the conformational preference of the piperidin-4-one ring. Due to the planar nature of the amide bond, the N-chloroacetyl group introduces steric and electronic effects that often lead to non-chair conformations.

Spectroscopic studies, particularly NMR, and X-ray crystallography have shown that N-chloroacetyl-2,6-diarylpiperidin-4-ones frequently adopt twist-boat or flattened-boat conformations.[3][8] The planarity of the chloroacetyl moiety is a key factor in these conformational preferences.[3]

Table 2: Physicochemical and Spectroscopic Data for a Representative Derivative: 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀Cl₃NO₂ | [8] |

| Molecular Weight | 424.73 g/mol | [8] |

| Crystal System | Monoclinic | [8] |

| Piperidin-4-one Ring Conformation | Boat | [8] |

Visualizing the Reactivity: Signaling Pathways and Workflows

Graphviz diagrams are provided below to illustrate the key transformations and experimental workflows discussed in this guide.

Conclusion

1-(2-Chloro-acetyl)-piperidin-4-one and its derivatives are undeniably powerful intermediates in the synthesis of complex nitrogen-containing heterocycles for drug discovery. The chloroacetyl group provides a predictable and highly reactive handle for a variety of chemical transformations, most notably nucleophilic substitutions and intramolecular cyclizations. Understanding the nuances of its reactivity, the reaction conditions that govern its transformations, and the conformational implications of its presence on the piperidine ring is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide has provided a foundational overview of these aspects, offering valuable insights and practical protocols for researchers in the field. The continued exploration of the reactivity of this scaffold is expected to yield novel molecules with significant biological potential.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Chloroacetyl-2,6-bis(3-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis, Solubility, and Stability of 1-(2-Chloro-acetyl)-piperidin-4-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature concerning 1-(2-Chloro-acetyl)-piperidin-4-one and its substituted derivatives. The focus of this document is to consolidate information on the synthesis, qualitative solubility, and the current landscape of stability data for this class of compounds, which are of interest in medicinal chemistry and drug development. While quantitative data on the parent compound is limited in publicly accessible literature, this guide furnishes detailed experimental protocols for synthesis and proposes standardized workflows for future solubility and stability assessments.

Physicochemical Properties of 1-(2-Chloro-acetyl)-piperidin-4-one

A summary of the key physicochemical properties for the parent compound, 1-(2-Chloro-acetyl)-piperidin-4-one, is presented below. These properties are foundational for its use in further chemical synthesis and drug design.

| Property | Value | Source |

| CAS Number | 71072-30-5 | ChemicalBook[1] |

| Molecular Formula | C₇H₁₀ClNO₂ | ChemicalBook[1] |

| Molecular Weight | 175.61 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 257.2 ± 25.0 °C | ChemicalBook[1] |

| Predicted Density | 1.285 ± 0.06 g/cm³ | ChemicalBook[1] |

Synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one Derivatives

The general synthetic route to 1-(2-Chloro-acetyl)-piperidin-4-one and its derivatives involves the N-acylation of a corresponding piperidin-4-one precursor. The protocol provided below is a generalized procedure based on methodologies reported in the scientific literature for various substituted analogues.[2][3][4]

Experimental Protocol: General Synthesis of N-Chloroacetyl-2,6-diarylpiperidin-4-ones

-

Dissolution of Starting Material: A solution of the desired 2,6-diarylpiperidin-4-one (1 equivalent) and a base, typically triethylamine (1.5 equivalents), is prepared in a suitable anhydrous solvent such as benzene or ethyl acetate.[3][4]

-

Addition of Acylating Agent: Chloroacetyl chloride (1 equivalent), dissolved in the same solvent, is added dropwise to the stirred solution of the piperidin-4-one.[2][4]

-

Reaction Monitoring: The reaction mixture is stirred continuously, and the progress of the reaction is monitored until completion.

-

Work-up: The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate or dichloromethane (DCM).[2][3]

-

Purification: The combined organic extracts are washed with a 3% sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.[3][4] The crude product is further purified by column chromatography or recrystallization from a suitable solvent.[2]

Solubility Profile

| Solvent | Solubility Indication | Source(s) |

| Benzene | Soluble (Used as a reaction solvent) | [2][3][4] |

| Ethyl Acetate | Soluble (Used for extraction) | [3][4] |

| Dichloromethane (DCM) | Soluble (Used for extraction) | [2] |

| Ethanol | Soluble (Used for recrystallization of derivatives) | [5] |

| Petroleum Ether | Sparingly Soluble/Insoluble (Used for recrystallization) | [5] |

| Water | Immiscible/Poorly Soluble (Used in work-up to separate from organic phase) | [2][3][4] |

Proposed Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol, such as the shake-flask method, is recommended.

-

Preparation of Saturated Solutions: An excess amount of 1-(2-Chloro-acetyl)-piperidin-4-one is added to a series of vials containing different solvents of interest.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

References

- 1. 1-(2-Chloro-acetyl)-piperidin-4-one | 71072-30-5 [amp.chemicalbook.com]

- 2. 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Chloroacetyl-2,6-bis(3-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to the Synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one, a valuable intermediate in pharmaceutical research. The document details the primary starting materials, experimental protocols, and quantitative data associated with its preparation.

Core Synthesis Pathway

The principal route for the synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one is the N-acylation of a piperidin-4-one precursor with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: General reaction scheme for the synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one.

Starting Materials

The primary starting materials for this synthesis are a piperidin-4-one derivative and chloroacetyl chloride.

Piperidin-4-one and its Derivatives

Piperidin-4-one, often in its hydrochloride salt form (4-piperidone hydrochloride hydrate), is a key precursor.[1][2][3] The synthesis of piperidin-4-one itself can be achieved through various methods, including the Dieckmann condensation followed by hydrolysis and decarboxylation.[4] A common route involves the reaction of a primary amine with two equivalents of an alkyl acrylate, followed by cyclization.[4]

For the synthesis of substituted 1-(2-Chloro-acetyl)-piperidin-4-one compounds, appropriately substituted piperidin-4-ones are used. Examples from the literature include:

-

2,6-bis(3-fluorophenyl)-piperidin-4-one[5]

-

3,3-dimethyl-2,6-bis(p-fluorophenyl) piperidin-4-one

Chloroacetyl Chloride

Chloroacetyl chloride is a commercially available acylating agent. It is a reactive compound and should be handled with appropriate safety precautions. The synthesis of chloroacetyl chloride can be achieved by reacting chloroacetic acid with a chlorinating agent like phosgene or by the reaction of acetyl chloride with monochloroacetic acid.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one and its precursors.

Synthesis of Piperidin-4-one Hydrochloride (Illustrative)

A common method for preparing the piperidin-4-one core involves a multi-step process starting from benzylamine and methyl acrylate.[8]

-

Michael Addition: Benzylamine and methyl acrylate are dissolved in methanol to undergo a Michael addition reaction.[8]

-

Dieckmann Condensation: The resulting intermediate is then subjected to a Diekman condensation reaction in toluene with sodium.[8]

-

Decarboxylation and Debenzylation: The product from the condensation is treated with concentrated hydrochloric acid to effect decarboxylation and removal of the benzyl protecting group, yielding 4-piperidone hydrochloride.[8]

Synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one

The N-acylation of piperidin-4-one is a straightforward and widely reported procedure.

General Protocol:

-

A solution of the starting piperidin-4-one derivative and a base (such as triethylamine or pyridine) is prepared in a suitable anhydrous solvent (e.g., benzene, dichloromethane, or tetrahydrofuran).[9][10]

-

The solution is cooled, typically to 0 °C in an ice bath.

-

Chloroacetyl chloride, dissolved in the same solvent, is added dropwise to the stirred solution.

-

The reaction mixture is stirred for a specified period, often ranging from 30 minutes to several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[9][10]

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate or dichloromethane.

-

The organic layer is washed with a dilute basic solution (e.g., 3% sodium bicarbonate), followed by brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Caption: Experimental workflow for the synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one.

Data Presentation

The following table summarizes quantitative data from a representative synthesis of a 1-(2-Chloro-acetyl)-piperidin-4-one derivative.

| Parameter | Value | Reference |

| Starting Material | Piperidine Derivative | [9] |

| Reagent | Chloroacetyl Chloride | [9] |

| Base | Pyridine | [9] |

| Solvent | Not specified | [9] |

| Temperature | 0 °C | [9] |

| Reaction Time | 30 minutes | [9] |

| Yield | 75% | [9] |

Conclusion

The synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one is a well-established process that relies on the N-acylation of a piperidin-4-one precursor. The choice of starting materials, particularly the substituents on the piperidin-4-one ring, allows for the creation of a diverse library of compounds for further research and development in the pharmaceutical industry. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis of these important chemical entities.

References

- 1. 4-Piperidone synthesis [organic-chemistry.org]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 3. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. EP0022185B1 - Process for the preparation of chloroacetyl chloride - Google Patents [patents.google.com]

- 7. WO2017005570A1 - Process for preparing chloroacetyl chloride - Google Patents [patents.google.com]

- 8. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

Physical and chemical characteristics of 1-(2-Chloro-acetyl)-piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-Chloro-acetyl)-piperidin-4-one. It is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its properties, synthesis, reactivity, and potential applications, offering a foundational resource for researchers in medicinal chemistry and drug discovery. The piperidin-4-one core is a well-established pharmacophore, and its derivatization with the reactive chloroacetyl group opens up numerous possibilities for creating diverse molecular libraries for biological screening.

Chemical Structure and Identifiers

-

IUPAC Name: 1-(2-chloroacetyl)piperidin-4-one

-

Synonyms: 4-Piperidinone, 1-(2-chloroacetyl)-[1]

-

CAS Number: 71072-30-5[1]

-

Molecular Formula: C₇H₁₀ClNO₂

-

Molecular Weight: 175.61 g/mol

Physicochemical Properties

The physical and chemical properties of 1-(2-Chloro-acetyl)-piperidin-4-one are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 175.61 g/mol | Calculated |

| Boiling Point | 257.2 ± 25.0 °C (Predicted) | [2] |

| Density | 1.285 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -1.26 ± 0.20 (Predicted) | [2] |

| Physical Form | Expected to be a liquid or low-melting solid | Inferred from related compounds[3] |

| Solubility | Miscible with many organic solvents | [4] |

Synthesis and Purification

The synthesis of 1-(2-Chloro-acetyl)-piperidin-4-one is typically achieved through the N-acylation of piperidin-4-one with chloroacetyl chloride. This reaction is a standard procedure for introducing the chloroacetyl group onto a secondary amine.

Experimental Protocol: N-acylation of Piperidin-4-one

Materials:

-

Piperidin-4-one hydrochloride

-

Chloroacetyl chloride[4]

-

Triethylamine (or another non-nucleophilic base like pyridine)[5]

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)[6]

-

Water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of piperidin-4-one hydrochloride in the chosen anhydrous solvent, add a suitable base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution. It is crucial to maintain the low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol or a mixture of petroleum ether and ethyl acetate.[7]

Caption: Synthesis workflow for 1-(2-Chloro-acetyl)-piperidin-4-one.

Chemical Reactivity and Stability

The chemical reactivity of 1-(2-Chloro-acetyl)-piperidin-4-one is primarily dictated by two functional groups: the electrophilic chloroacetyl moiety and the ketone group.

-

N-Chloroacetyl Group: The chlorine atom in the chloroacetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups by reacting with nucleophiles such as amines, thiols, and alcohols.[8] This reactivity is fundamental to its use as a building block in combinatorial chemistry and drug discovery.

-

Ketone Group: The ketone at the 4-position of the piperidine ring can undergo typical ketone reactions, such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard reagents.

-

Stability: The compound should be stored in a cool, dry place away from moisture, as the chloroacetyl group can be susceptible to hydrolysis.

Caption: Potential reaction pathways for 1-(2-Chloro-acetyl)-piperidin-4-one.

Biological Activity and Applications

While specific biological data for 1-(2-Chloro-acetyl)-piperidin-4-one is not extensively documented, the piperidin-4-one scaffold is a key component in a wide array of biologically active molecules. Derivatives of piperidin-4-one have been reported to exhibit a broad spectrum of pharmacological activities, including:

The presence of the reactive chloroacetyl group makes 1-(2-Chloro-acetyl)-piperidin-4-one a versatile starting material for the synthesis of libraries of compounds for high-throughput screening to identify novel therapeutic agents.

References

- 1. 1-(2-Chloro-acetyl)-piperidin-4-one | 71072-30-5 [amp.chemicalbook.com]

- 2. Stereochemical effect on biological activities of new series of piperidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-1-piperidin-1-yl-ethanone | 1440-60-4 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrevlett.com [chemrevlett.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

Methodological & Application

Application Note: N-Alkylation with 1-(2-Chloro-acetyl)-piperidin-4-one for the Synthesis of Novel Piperidine Derivatives

Introduction

Piperidine-4-ones are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules.[1][2] Their structural framework is a key component in numerous pharmaceuticals, including analgesics, antihistamines, and antipsychotics.[3][4] The modification of the piperidine nitrogen through N-alkylation allows for the introduction of diverse functional groups, which can significantly influence the pharmacological properties of the resulting compounds.[5] This application note describes a detailed protocol for the N-alkylation of various nucleophiles using 1-(2-chloro-acetyl)-piperidin-4-one, a key building block for generating libraries of N-substituted piperidin-4-one derivatives for drug discovery and medicinal chemistry applications.[6][7]

The chloroacetyl group on the piperidine nitrogen is a reactive electrophile, readily undergoing nucleophilic substitution with a variety of primary and secondary amines, as well as other nucleophiles. This reaction provides a straightforward and efficient method for creating a C-N bond and introducing new side chains to the piperidine core. The resulting N-alkylated products are valuable scaffolds for developing novel therapeutic agents targeting a range of diseases, including cancer, HIV, and microbial infections.[1]

Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine with 1-(2-chloro-acetyl)-piperidin-4-one.

Materials:

-

1-(2-Chloro-acetyl)-piperidin-4-one

-

Primary or secondary amine of choice

-

Anhydrous potassium carbonate (K2CO3) or Triethylamine (Et3N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Deionized water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing solvent (e.g., ethyl acetate/hexane mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Nitrogen or argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

TLC chamber and UV lamp

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(2-chloro-acetyl)-piperidin-4-one (1.0 eq).

-

Addition of Amine and Base: Add the amine of choice (1.0-1.2 eq) and a suitable base such as anhydrous potassium carbonate (2.0-3.0 eq) or triethylamine (1.5-2.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent such as DMF or acetonitrile to the flask. The volume should be sufficient to dissolve the reactants.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure N-alkylated piperidin-4-one derivative.

Data Presentation

The following table summarizes representative examples of N-alkylation reactions using N-chloroacetyl piperidine derivatives with different amines, showcasing the versatility of this reaction.

| Entry | Amine | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | N-methylpiperazine | K2CO3 | DMF | 80°C | 6 | >90% |

| 2 | Substituted 2-aminobenzothiazole | K2CO3 | Ethanol | Reflux | 8-10 | Not specified |

| 3 | 5-substituted-2-amino-1,3,4-oxadiazole | K2CO3 | Diethyl ether | Reflux | Not specified | Not specified |

Note: The yields and reaction conditions can vary depending on the specific amine and the substitution pattern on the piperidin-4-one ring.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the N-alkylation of amines with 1-(2-chloro-acetyl)-piperidin-4-one.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by an N-alkylated piperidin-4-one derivative.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

Application Notes and Protocols: 1-(2-Chloro-acetyl)-piperidin-4-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-acetyl)-piperidin-4-one is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. Its reactive chloroacetyl group and the piperidin-4-one core allow for a wide range of chemical modifications, making it an ideal scaffold for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. This document provides a detailed overview of its applications, supported by experimental protocols, quantitative biological data, and visual diagrams to facilitate its use in drug discovery and development. The piperidin-4-one nucleus is a well-established pharmacophore known to be present in molecules with a variety of biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[1][2][3][4]

Synthetic Applications

The primary application of 1-(2-chloro-acetyl)-piperidin-4-one in medicinal chemistry is as a key intermediate in the synthesis of more complex molecules. The chloroacetyl group provides a reactive handle for N-alkylation and substitution reactions, while the ketone functionality on the piperidine ring allows for condensations and other modifications.

General Synthetic Workflow

The general synthetic strategy involves the initial acylation of a piperidin-4-one derivative with chloroacetyl chloride, followed by further modifications to introduce desired pharmacophoric features. This workflow enables the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Caption: General synthetic workflow for utilizing 1-(2-Chloro-acetyl)-piperidin-4-one.

Applications in Anticancer Drug Discovery

Derivatives of 1-(2-chloro-acetyl)-piperidin-4-one have demonstrated significant potential as anticancer agents. The introduction of various substituents on the piperidine ring and modifications of the chloroacetyl group have led to the discovery of potent cytotoxic compounds against a range of cancer cell lines.

Synthesis of 3,5-Bis(benzylidene)-1-dichloroacetyl-4-piperidones

A notable class of anticancer compounds derived from this scaffold are the 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones. These compounds have shown potent cytotoxicity, with some exhibiting submicromolar CC50 values against squamous cell carcinomas.[2][5]

Experimental Protocol: Synthesis of 3,5-Bis(benzylidene)-1-dichloroacetyl-4-piperidones [5]

-

Synthesis of 3,5-Bis(benzylidene)-4-piperidones: React various aryl aldehydes with 4-piperidone to produce the corresponding 3,5-bis(benzylidene)-4-piperidones.

-

Acylation: Acylate the intermediate unsaturated ketones with dichloroacetyl chloride to yield the final products.

Table 1: Cytotoxicity of 3,5-Bis(benzylidene)-1-dichloroacetyl-4-piperidones against Squamous Cell Carcinoma Lines [5]

| Compound | Aryl Substituent | Ca9-22 CC50 (µM) | HSC-2 CC50 (µM) | HSC-3 CC50 (µM) | HSC-4 CC50 (µM) |

| 1d | 4-Fluorophenyl | 0.08 | 0.12 | 0.15 | 0.11 |

| 1g | 4-Chlorophenyl | 0.07 | 0.10 | 0.13 | 0.09 |

| 1k | 3,4-Dichlorophenyl | 0.05 | 0.08 | 0.10 | 0.07 |

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of these derivatives is attributed to their ability to induce G2/M cell cycle arrest and apoptosis.[5] This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase 3.

Caption: Proposed mechanism of action for anticancer piperidin-4-one derivatives.

Applications in Antimicrobial Drug Discovery

N-chloroacetyl-2,6-diarylpiperidin-4-ones, synthesized from their corresponding piperidin-4-one precursors, have demonstrated significant antibacterial and antifungal activities.[1]

Synthesis of N-chloroacetyl-2,6-diarylpiperidin-4-ones

Experimental Protocol: Synthesis of N-chloroacetyl-2,6-diarylpiperidin-4-ones [1]

-

To a solution of the appropriate 2,6-diarylpiperidin-4-one (1 equivalent) and triethylamine (1.5 equivalents) in freshly distilled benzene, add chloroacetyl chloride (1 equivalent) in benzene dropwise.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with a 3% sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Table 2: Antimicrobial Activity of N-chloroacetyl-2,6-diarylpiperidin-4-ones (MIC in µg/mL) [1]

| Compound | P. aeruginosa | S. typhi | S. aureus | B. subtilis | A. niger | A. flavus |

| 14 | 50 | >100 | >100 | >100 | >100 | >100 |

| 15 | >100 | 50 | >100 | >100 | 50 | >100 |

| 16 | >100 | >100 | 50 | >100 | >100 | >100 |

| 19 | >100 | >100 | >100 | 50 | 50 | 50 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)[1]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in a series of test tubes.

-

Inoculate each tube with a standardized suspension of the test microorganism.

-

Include positive (microorganism with broth) and negative (broth only) controls.

-

Incubate the tubes at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

1-(2-Chloro-acetyl)-piperidin-4-one is a valuable and versatile starting material in medicinal chemistry. Its application has led to the development of potent anticancer and antimicrobial agents. The synthetic protocols and biological data presented here provide a foundation for researchers to explore this scaffold further in the design and synthesis of novel therapeutic agents. The provided diagrams offer a visual representation of the synthetic utility and potential mechanisms of action of its derivatives, aiding in the rational design of new drug candidates. Further investigations into the specific molecular targets of these compounds will be crucial for their future development.

References

- 1. researchgate.net [researchgate.net]

- 2. Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(2-Chloroacetyl)piperidin-4-one in the Synthesis of Spiro Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-chloroacetyl)piperidin-4-one as a versatile building block in the synthesis of spiro compounds, which are of significant interest in medicinal chemistry due to their unique three-dimensional structures and biological activities.

Introduction: The Significance of Spiro-Piperidine Scaffolds

Spirocyclic compounds, characterized by two rings sharing a single atom, have gained considerable attention in drug discovery. The inherent rigidity and three-dimensionality of spiro-piperidine scaffolds can lead to enhanced binding affinity and selectivity for biological targets. The piperidine moiety is a common feature in numerous approved drugs, and its incorporation into a spirocyclic system offers a promising strategy for the development of novel therapeutics with improved pharmacological profiles. 1-(2-Chloroacetyl)piperidin-4-one is a valuable intermediate that combines the piperidine-4-one core with a reactive chloroacetyl group, enabling a variety of synthetic transformations to access complex spirocyclic architectures.

Synthesis of the Key Intermediate: 1-(2-Chloroacetyl)piperidin-4-one

The synthesis of 1-(2-chloroacetyl)piperidin-4-one is a crucial first step. The following protocol is adapted from established procedures for the N-acylation of piperidin-4-one derivatives.

Experimental Protocol: Synthesis of 1-(2-Chloroacetyl)piperidin-4-one

Materials:

-

Piperidin-4-one hydrochloride

-

Chloroacetyl chloride

-

Triethylamine (Et3N)

-

Dry Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

To a solution of piperidin-4-one hydrochloride (1 equivalent) in dry dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15 minutes at 0 °C.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dry DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 1-(2-chloroacetyl)piperidin-4-one as a solid.

Quantitative Data (Exemplary)

| Parameter | Value |

| Starting Material | Piperidin-4-one HCl (10.0 g) |

| Chloroacetyl Chloride | 8.3 g (1.1 eq) |

| Triethylamine | 16.3 g (2.2 eq) |

| Solvent (DCM) | 200 mL |

| Reaction Time | 14 hours |

| Reaction Temperature | 0 °C to Room Temp. |

| Yield | 11.5 g (85%) |

| Purity (by NMR) | >95% |

Application in Spiro Compound Synthesis: A Proposed Pathway to Spiro-Oxazolidinones

The chloroacetyl group on the piperidine nitrogen serves as a powerful electrophile for intramolecular cyclization, enabling the formation of a new ring at the C4 position to create a spirocyclic system. This section outlines a proposed synthetic route for the synthesis of a spiro-oxazolidinone derivative, a scaffold with potential biological activity.

This proposed two-step synthesis involves the formation of a cyanohydrin at the C4 position of 1-(2-chloroacetyl)piperidin-4-one, followed by reduction of the nitrile to a primary amine and subsequent intramolecular cyclization.

Proposed Synthetic Scheme

Caption: Proposed synthetic workflow for a spiro-oxazolidinone.

Experimental Protocol: Synthesis of a Spiro[piperidine-4,5'-oxazolidin]-2'-one Derivative

Step 1: Synthesis of 4-cyano-4-hydroxy-1-(2-chloroacetyl)piperidine

-

To a solution of 1-(2-chloroacetyl)piperidin-4-one (1 equivalent) in dry DCM, add zinc iodide (0.1 equivalents) as a catalyst.

-

Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.2 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extract the product with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

-